molecular formula C8H7F2NO3 B13928547 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid

2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid

Cat. No.: B13928547
M. Wt: 203.14 g/mol
InChI Key: WRGRIMDYNYJXGR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is a heterocyclic compound that contains both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethylated pyrazoline derivatives
  • Difluoromethylated pyrrole derivatives

Uniqueness

2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c1-14-6-4(8(12)13)2-3-11-5(6)7(9)10/h2-3,7H,1H3,(H,12,13)

InChI Key

WRGRIMDYNYJXGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1C(F)F)C(=O)O

Origin of Product

United States

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